molecular formula C14H9N7OS B2478015 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396785-99-1

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2478015
CAS No.: 1396785-99-1
M. Wt: 323.33
InChI Key: KGPUZVINSDLTHN-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic compound that features a unique combination of benzo[c][1,2,5]thiadiazole and tetrazole moieties. These structural motifs are known for their diverse pharmacological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the formation of the benzo[c][1,2,5]thiadiazole core followed by the introduction of the tetrazole and carboxamide functionalities. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-amino-2-phenyl-2H-tetrazole with benzo[c][1,2,5]thiadiazole-4-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit key enzymes or receptors involved in disease processes. The benzo[c][1,2,5]thiadiazole moiety is known to interact with hypoxia-inducible factors (HIFs), which play a crucial role in cancer cell survival and proliferation under low oxygen conditions . Additionally, the tetrazole ring can enhance the compound’s binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to its combination of benzo[c][1,2,5]thiadiazole and tetrazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N7OS/c22-14(15-10-7-4-8-11-12(10)19-23-18-11)13-16-20-21(17-13)9-5-2-1-3-6-9/h1-8H,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPUZVINSDLTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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